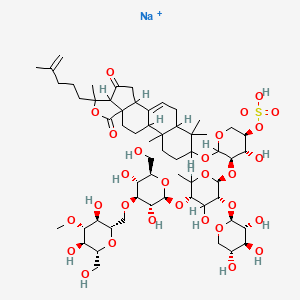

Cucumarioside

Description

Structure

2D Structure

Properties

CAS No. |

74434-21-2 |

|---|---|

Molecular Formula |

C59H92NaO29S+ |

Molecular Weight |

1320.4 g/mol |

IUPAC Name |

sodium;[(3R,4R,5R)-5-[(2S,3R,5S)-5-[(2S,3R,4S,5R,6R)-4-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[6,13,17,17-tetramethyl-6-(4-methylpent-4-enyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]oxan-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C59H92O29S.Na/c1-24(2)10-9-15-58(7)50-29(62)18-28-26-11-12-35-56(4,5)36(14-16-57(35,6)27(26)13-17-59(28,50)55(72)87-58)83-53-48(41(68)34(23-79-53)88-89(73,74)75)86-54-49(85-51-42(69)37(64)30(63)21-78-51)43(70)45(25(3)80-54)84-52-44(71)47(39(66)32(20-61)82-52)77-22-33-40(67)46(76-8)38(65)31(19-60)81-33;/h11,25,27-28,30-54,60-61,63-71H,1,9-10,12-23H2,2-8H3,(H,73,74,75);/q;+1/t25?,27?,28?,30-,31-,32-,33+,34-,35?,36?,37+,38-,39-,40+,41+,42-,43?,44-,45-,46+,47+,48-,49-,50?,51+,52+,53?,54+,57?,58?,59?;/m1./s1 |

InChI Key |

YWZXFPFTUVPZAG-CIFPWLDHSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C5=CCC4C3(C)C)CC(=O)C6C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OCC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |

Isomeric SMILES |

CC1[C@H](C([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](COC2OC3CCC4(C5CCC67C(C5=CCC4C3(C)C)CC(=O)C6C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OC)O)O.[Na+] |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C5=CCC4C3(C)C)CC(=O)C6C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OCC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |

Synonyms |

cucuarioside B cucumarioside cucumarioside B1 cucumarioside B2 cucumarioside C cucumarioside D cucumarioside E1 cucumarioside G |

Origin of Product |

United States |

Isolation and Purification Methodologies for Cucumariosides

Extraction Techniques from Cucumarioside-Containing Sea Cucumbers

The initial step in obtaining cucumariosides involves their extraction from the tissues of various sea cucumber species, most notably those from the genus Cucumaria. This process is designed to efficiently remove the glycosides from the complex biological matrix of the organism.

Solvent-Based Extraction Approaches

The most common methods for extracting cucumariosides rely on the use of organic solvents. nih.govsemanticscholar.orggoogle.com Ethanol (B145695) is a frequently utilized solvent, often in aqueous solutions of varying concentrations, such as 50%, 70%, or absolute ethanol. nih.govnih.govfrdc.com.au The process typically involves refluxing the sea cucumber material, which has often been freeze-dried and cut into smaller pieces, with the ethanol solution. nih.govsemanticscholar.org Methanol (B129727) is also cited as a viable solvent for this initial extraction. google.comnih.gov

Some protocols employ a mixture of solvents, such as chloroform (B151607) and methanol, to achieve extraction. google.com More advanced techniques like supercritical fluid extraction (SFE) using carbon dioxide, sometimes with ethanol as a co-solvent, have been shown to be more effective than traditional solvent extraction methods. researchgate.netmdpi.com Following the initial extraction, the resulting alcoholic or hydroalcoholic extracts, which contain a crude mixture of glycosides and other compounds, are concentrated, often under reduced pressure to avoid thermal degradation. nih.govsemanticscholar.org The concentrated residue is then typically dissolved in water to prepare it for the subsequent desalting and purification stages. nih.govsemanticscholar.org

Optimized Conditions for Crude Extract Preparation

Researchers have defined specific conditions to maximize the yield and purity of the initial this compound extract. These parameters include the choice of solvent, temperature, extraction time, and solvent-to-solid ratio. For instance, a modified method for isolating this compound A2-2 from Cucumaria japonica involves extracting the body walls twice for three hours with an equal volume of 50% ethanol under boiling conditions. nih.gov Another approach for extracting saponins (B1172615) from sea cucumber viscera involves macerating the pulverized material four times with 70% ethanol at a 10:1 solvent-to-solid ratio at room temperature. frdc.com.au

After the solvent extraction, the combined extracts are evaporated to dryness. nih.gov This crude extract is then redissolved in water, setting the stage for chromatographic purification. nih.govsemanticscholar.org

Table 1: Examples of Extraction Conditions for Cucumariosides

| Sea Cucumber Species | Extraction Solvent | Key Conditions | Source |

|---|---|---|---|

| Cucumaria japonica | 50% Ethanol | Twice for 3 hours under boiling conditions. | nih.gov |

| General Procedure | Ethanol (EtOH) | Freeze-dried material extracted twice with refluxing EtOH. | nih.govsemanticscholar.org |

| General Procedure | 70% Ethanol | Pulverized viscera extracted four times at a 10:1 ratio (solvent:sample) at room temperature. | frdc.com.au |

| Cucumaria frondosa japonica | Supercritical CO₂ with Ethanol co-solvent | Two-step process with varying pressure and temperature (up to 7000 psi and 60°C). | mdpi.com |

Chromatographic Separation and Purification Strategies

Following the initial extraction, the crude mixture undergoes several stages of chromatographic separation to isolate individual this compound compounds. This is a critical phase that purifies the target glycosides from a complex mixture of salts, pigments, and other metabolites.

Reverse-Phase Chromatography for this compound Enrichment

Reverse-phase chromatography is a crucial early step for desalting the aqueous extract and enriching the glycoside fraction. nih.govsemanticscholar.org The principle of this technique relies on hydrophobic interactions between the compounds and the stationary phase. sigmaaldrich.comhuji.ac.il The crude extract, dissolved in water, is passed through a column packed with a non-polar resin, such as Polychrom-1 (a form of Teflon) or other hydrophobic materials like XAD-4 resin. google.comnih.govnih.govmdpi.com

During this process, inorganic salts and highly polar impurities, which have little affinity for the non-polar stationary phase, are washed away with water. nih.govsemanticscholar.org Subsequently, the retained triterpene glycosides are eluted from the column using a solvent of intermediate polarity, typically 50% aqueous ethanol or methanol. nih.govsemanticscholar.org This step effectively separates the desired glycosides from salts and other water-soluble components, resulting in an enriched saponin (B1150181) fraction.

Silica (B1680970) Gel Column Chromatography

To further separate the components within the enriched glycoside fraction, silica gel column chromatography is employed. nih.govsemanticscholar.orggoogle.com Silica gel acts as a polar stationary phase, separating compounds based on their polarity. teledynelabs.commiamioh.edu The glycoside fraction obtained from the reverse-phase step is applied to a silica gel column.

A gradient solvent system is then used to elute the compounds. nih.govsemanticscholar.org For example, a solvent system of chloroform-ethanol-water in a 100:100:17 ratio has been successfully used to separate monosulfated triterpene glycosides like this compound A2-2. nih.gov By gradually increasing the polarity of the mobile phase, different cucumariosides and other glycosides can be separated into distinct fractions, which are collected for further analysis and purification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is the definitive technique for the final purification of individual cucumariosides to a high degree of purity. nih.govnih.govmdpi.com It is used in both analytical and preparative scales. jordilabs.comteledynelabs.com Reverse-phase HPLC (RP-HPLC) is particularly common for this purpose, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. nih.govsemanticscholar.orgnih.gov

A gradient of methanol and water is a frequently used mobile phase to achieve fine separation of closely related glycoside structures. nih.govsemanticscholar.org Preparative HPLC allows for the isolation of larger, milligram-to-gram quantities of a specific compound, which is essential for detailed structural elucidation and biological activity studies. nih.govjordilabs.com The combination of different chromatographic methods, such as preparative RP-HPLC followed by another HPLC step on a silica gel column, ensures the isolation of individual cucumariosides, such as this compound A2-2, in a pure form. nih.gov

Table 2: Chromatographic Methods for this compound Purification

| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Eluent Example | Purpose | Source |

|---|---|---|---|---|

| Reverse-Phase Chromatography | Polychrom-1 (Teflon) | 1. Water 2. 50% Ethanol | Desalting and enrichment of total glycosides. | nih.govsemanticscholar.orgnih.gov |

| Silica Gel Column Chromatography | Silica Gel | Chloroform-Ethanol-Water (100:100:17 v/v) | Fractionation of enriched glycosides. | nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reverse Phase (e.g., C18) | Methanol-Water Gradient | Final purification of individual cucumariosides. | nih.govsemanticscholar.org |

High Performance Centrifugal Partition Chromatography (HPCPC) in this compound Purification

High Performance Centrifugal Partition Chromatography (HPCPC), also known as Counter-Current Chromatography (CCC), is a liquid-liquid partition chromatography technique that circumvents the need for a solid stationary support. gilson.comgilson.com This method utilizes a biphasic liquid system where one liquid serves as the stationary phase, held in place by a strong centrifugal field, while the other immiscible liquid acts as the mobile phase, flowing through it. gilson.comeverseiko.co.jp This approach eliminates irreversible adsorption of the sample onto a solid matrix, leading to high recovery rates and preservation of the integrity of fragile molecules like cucumariosides. gilson.comeverseiko.co.jp

The process involves several key steps: selecting an appropriate two-phase solvent system, loading the stationary phase into the CPC column, equilibrating with the mobile phase, injecting the sample, and eluting the separated components for fraction collection. gilson.com The absence of a solid support like silica reduces costs associated with column replacement and allows for direct injection of crude or semi-purified extracts, making it a cost-effective solution for natural product purification. gilson.com

In the context of this compound purification, HPCPC has proven to be a powerful tool for obtaining high-purity saponins from complex mixtures. mdpi.comresearchgate.net Researchers have successfully applied HPCPC to saponin-enriched extracts from sea cucumbers such as Holothuria lessoni. mdpi.comresearchgate.net In these studies, ethanolic extracts are first partitioned and enriched before being subjected to HPCPC. mdpi.commdpi.com The resulting fractions are then typically analyzed by mass spectrometry techniques to identify the isolated compounds. mdpi.commdpi.com One study on the body wall of H. lessoni utilized HPCPC in conjunction with mass spectrometry to identify 89 different saponin congeners, including 35 previously unknown compounds. researchgate.netbioglyco.com This demonstrates the high-resolution capability of HPCPC in separating structurally similar glycosides. researchgate.net The combination of HPCPC for purification and mass spectrometry for analysis provides a rapid and reliable method for the structural elucidation of triterpene glycosides in sea cucumber extracts. mdpi.com

| Parameter | Finding |

|---|---|

| Source Organism | Holothuria lessoni (Sea Cucumber) |

| Purification Method | High-Performance Centrifugal Partition Chromatography (HPCPC) |

| Analytical Technique | MALDI-MS/MS and ESI-MS/MS |

| Total Saponin Congeners Identified | 89 |

| New Saponins Discovered | 35 |

| Known Saponins Identified | 54 |

| Primary Type of Glycosides | Holostane type |

Advanced Techniques for High-Purity this compound Isolation

Beyond HPCPC, a suite of other advanced techniques is essential for achieving the high levels of purity required for pharmaceutical and research applications. Often, a multi-step approach combining several chromatographic and analytical methods is necessary to isolate individual cucumariosides from the complex initial extract. bioglyco.combioglyco.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern purification. bioglyco.com Preparative HPLC is frequently used as a final polishing step after initial separation by methods like silica gel or macroporous resin chromatography. bioglyco.com This technique offers high resolution and precision, making it critical for separating structurally similar cucumariosides from one another. bioglyco.comnumberanalytics.com

Supercritical Fluid Extraction (SFE) represents a novel and environmentally friendly extraction technology. mdpi.com Using supercritical carbon dioxide, sometimes with a co-solvent like ethanol, allows for the efficient extraction of triterpene glycosides without the use of toxic organic solvents. mdpi.com This method can yield extracts with fewer impurities compared to traditional solvent extraction, simplifying subsequent purification steps. mdpi.com

Specialized and Multi-Step Chromatography: The isolation of highly polar glycosides often requires innovative chromatographic strategies. One such approach involves the use of ion-pair reversed-phase chromatography followed by chiral chromatography on a cyclodextrin (B1172386) column. researchgate.net This combination was successfully used to separate new, highly sulfated triterpene glycosides from the Antarctic sea cucumber Staurocucumis liouvillei. researchgate.net Typically, the isolation process involves an initial extraction with ethanol or methanol, followed by desalting on a hydrophobic resin, and then sequential chromatography on silica gel, dextran (B179266) gel, or other resins before final purification by HPLC. bioglyco.comgoogle.com

Analytical Verification: The isolation process is intrinsically linked with advanced analytical techniques that verify the purity and elucidate the structure of the compounds. Mass Spectrometry (MS) , particularly Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is indispensable for determining molecular weights and fragmentation patterns, which helps in identifying the sugar sequences and aglycone structures. mdpi.commdpi.comfrdc.com.auNuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for complete structural verification, providing detailed information about the chemical composition and stereochemistry of the purified glycosides. bioglyco.comresearchgate.net

| Technique | Role in Isolation/Purification | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | High-resolution final purification and isolation of pure compounds. | bioglyco.combioglyco.com |

| Supercritical Fluid Extraction (SFE) | "Green" extraction method yielding cleaner initial extracts with high efficiency. | mdpi.com |

| Ion-Pair & Chiral Chromatography | Separation of highly polar and chiral glycosides that are difficult to resolve with standard methods. | researchgate.net |

| Mass Spectrometry (ESI-MS, MALDI-MS) | Analysis and characterization of purified fractions; confirmation of molecular weight and structure. | mdpi.commdpi.combioglyco.com |

| Nuclear Magnetic Resonance (NMR) | Complete structural elucidation and verification of high-purity compounds. | bioglyco.comresearchgate.net |

Structural Elucidation of Cucumarioside Analogues

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of natural products like cucumariosides. By analyzing the interaction of these compounds with electromagnetic radiation, scientists can deduce their intricate atomic and molecular arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of cucumarioside analogues. nih.govhyphadiscovery.com It provides detailed information on the carbon-hydrogen framework and the connectivity of atoms within the molecule.

One-dimensional (1D) NMR , including ¹H-NMR and ¹³C-NMR, is the initial step in structural analysis. emerypharma.com ¹H-NMR provides information about the chemical environment, number, and connectivity of protons. emerypharma.com ¹³C-NMR reveals the number and types of carbon atoms present, including those in carbonyl groups, double bonds, and the aglycone skeleton. uga.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. uga.eduresearchgate.net Key 2D NMR techniques used in the study of cucumariosides include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. scite.ai

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule, such as the sugar units to each other and to the aglycone. scite.ai

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry and the conformation of the molecule. scite.ai

The comprehensive analysis of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals, leading to the unambiguous structural elucidation of new this compound compounds. nih.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Analogue

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| Aglycone | ||

| 1 | 36.1 | 1.55, m |

| 2 | 26.8 | 1.80, m |

| 3 | 88.9 | 3.20, dd (11.5, 4.0) |

| Sugar Moiety (e.g., Xylose) | ||

| 1' | 104.5 | 4.50, d (7.5) |

| 2' | 75.2 | 3.55, t (8.0) |

| 3' | 78.1 | 3.65, t (8.5) |

Note: This table provides hypothetical data for illustrative purposes. Actual chemical shifts may vary depending on the specific this compound analogue and experimental conditions.

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound analogues. nih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize these large, non-volatile molecules. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. mdpi.com In MS/MS, precursor ions of a specific mass-to-charge ratio (m/z) are selected and fragmented through collision-induced dissociation (CID). mdpi.comwikipedia.org The resulting fragment ions provide a wealth of structural information. wikipedia.org

Key fragmentation patterns observed in the MS/MS spectra of cucumariosides include:

Glycosidic Bond Cleavage: The cleavage of bonds between sugar units results in the sequential loss of monosaccharides, revealing the composition and sequence of the carbohydrate chain. mdpi.comresearchgate.net

Aglycone Fragmentation: Fragmentation of the triterpene aglycone provides information about the structure of the polycyclic nucleus and the side chain. mdpi.com

Sulfate (B86663) Group Loss: The presence and position of sulfate groups can be inferred from characteristic neutral losses. mdpi.com

By analyzing these fragmentation patterns, researchers can deduce the sugar sequence, the structure of the aglycone, and the location of sulfate groups. mdpi.commdpi.com

Table 2: Common Fragment Ions Observed in MS/MS of a Sulfated this compound

| Fragment Ion | Description |

| [M-Na]⁻ | Deprotonated molecule with sodium adduct |

| [M-H]⁻ | Deprotonated molecule |

| Y₁, Z₁ | Ions resulting from cleavage of the glycosidic bond closest to the aglycone |

| B₁, C₁ | Ions representing the terminal sugar unit |

| [M-SO₃-Na]⁻ | Loss of a sulfate group |

Note: This table illustrates typical fragmentation nomenclature. The specific m/z values will depend on the this compound being analyzed.

Infrared (IR) and Ultraviolet (UV) spectroscopy are complementary techniques that provide information about the functional groups present in this compound molecules. libretexts.org

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by molecular vibrations. sketchy.combellevuecollege.edu Different functional groups absorb at characteristic frequencies, allowing for their identification. libretexts.org In cucumariosides, IR spectroscopy can be used to identify:

Hydroxyl (-OH) groups: A broad absorption band in the region of 3200-3600 cm⁻¹.

Carbonyl (C=O) groups: A strong, sharp absorption band around 1700 cm⁻¹, indicative of ester or lactone functionalities. sketchy.com

C-O bonds: Absorptions in the fingerprint region (1000-1300 cm⁻¹).

Sulfate groups (S=O): Characteristic stretching vibrations.

Ultraviolet (UV) Spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. sketchy.comresearchgate.net While less structurally informative than IR or NMR, UV spectroscopy can indicate the presence of conjugated systems, such as double bonds within the aglycone structure. sketchy.comresearchgate.net The position and intensity of absorption maxima (λmax) can provide clues about the extent of conjugation.

Mass Spectrometry (MS and MS/MS) for Molecular and Fragmentation Analysis

Crystallographic Studies of this compound Structures

X-ray crystallography provides the most definitive three-dimensional structural information for molecules that can be crystallized. libretexts.orgwikipedia.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org From this pattern, a detailed electron density map can be constructed, revealing the precise spatial arrangement of every atom in the molecule.

While obtaining suitable crystals of complex natural products like cucumariosides can be challenging, successful X-ray crystallographic analysis provides unambiguous determination of:

The absolute configuration of all stereocenters.

The precise bond lengths and angles.

The conformation of the molecule in the solid state.

Although not broadly applied to all this compound analogues due to crystallization difficulties, X-ray crystallography has been instrumental in confirming the structures of certain related compounds and serves as a gold standard for structural verification. vulcanchem.comnih.gov

Advanced Chemoinformatic and Computational Approaches in Structural Analysis

The structural elucidation of cucumariosides is increasingly being aided by advanced chemoinformatic and computational methods. mdpi.com These approaches complement experimental data and can help to resolve ambiguities and predict structural features.

Chemoinformatics involves the use of computational tools to organize, analyze, and model chemical information. researchgate.net In the context of this compound research, chemoinformatic approaches include:

Database Searching: Comparing experimental MS and NMR data against spectral databases of known natural products to rapidly identify known compounds or structurally related analogues. researchgate.net

Molecular Networking: A powerful MS-based chemoinformatic tool that clusters molecules with similar fragmentation patterns, enabling the visualization of entire families of related compounds within a complex mixture and facilitating the annotation of novel analogues based on their relationship to known structures. mdpi.com

Computational Chemistry employs theoretical calculations to predict molecular properties, including NMR chemical shifts and conformational energies. cam.ac.uk Density Functional Theory (DFT) calculations are often used to:

Predict NMR Spectra: Calculating theoretical ¹³C and ¹H NMR chemical shifts for a set of possible diastereomers. cam.ac.uk

DP4 Analysis: A statistical method that compares experimental NMR data with DFT-predicted data for all possible stereoisomers to determine the most likely relative configuration of the molecule. cam.ac.uk

These computational approaches are particularly valuable when sample quantities are limited or when stereochemical assignments are ambiguous from spectroscopic data alone. cam.ac.uktypeset.io

Biosynthetic Pathways of Cucumariosides

Precursor Identification and Metabolic Intermediates

The biosynthesis of cucumariosides originates from the isoprenoid pathway, a fundamental metabolic route for the production of a vast array of natural products. nih.gov The initial building blocks are 3-isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonic acid (MVA) pathway. acs.org Through a series of condensation reactions, these five-carbon units are used to form the 30-carbon linear precursor, 2,3-oxidosqualene (B107256). nih.govacs.orgmdpi.com This molecule is the direct precursor to the triterpenoid (B12794562) skeletons of saponins (B1172615). frontiersin.org

In the sea cucumber Eupentacta fraudatrix, it has been observed that free sterols are primarily of the parkeol (B1252197) type, while the saponins are predominantly formed from lanosta-7,24-dienol (lanostadienol). mdpi.comresearchgate.net This suggests the presence of distinct metabolic channeling of intermediates. The cyclization of 2,3-oxidosqualene is a critical diversification step, leading to different triterpene scaffolds. mdpi.comfrontiersin.org Following the formation of the initial triterpenoid backbone, a series of oxidative modifications and glycosylations occur to produce the final cucumarioside structures. nih.gov For instance, the sulfation of the carbohydrate chains can happen at various stages, leading to sulfated oligosaccharide moieties of different lengths. semanticscholar.org In some cases, a non-sulfated this compound can serve as a direct biosynthetic precursor to a sulfated one. semanticscholar.org

Enzymatic Steps and Key Enzymes in this compound Biosynthesis

The biosynthesis of cucumariosides involves several key classes of enzymes that catalyze the formation of the aglycone skeleton and the subsequent attachment and modification of sugar moieties. The core enzymes in this pathway include oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs). acs.orgfrontiersin.orgfrontiersin.org

Following the synthesis of 2,3-oxidosqualene, P450 enzymes are responsible for the oxidative modifications of the triterpenoid skeleton. nih.gov Subsequently, UGTs catalyze the glycosylation of the aglycone, attaching various sugar residues to form the characteristic carbohydrate chains of cucumariosides. acs.orgnih.gov These chains can consist of two to six sugar units, commonly including D-xylose, D-quinovose, D-glucose, and their methylated derivatives like 3-O-methyl-D-glucose. mdpi.com The first sugar attached is consistently xylose. mdpi.com

Oxidosqualene Cyclases (OSCs) in Triterpenoid Formation

Oxidosqualene cyclases (OSCs) are pivotal enzymes that catalyze the cyclization of the linear 2,3-oxidosqualene into various polycyclic triterpene scaffolds, which serve as the backbones for cucumariosides and other sterols. mdpi.comresearchgate.net In contrast to most animals that possess a single OSC for sterol biosynthesis (lanosterol synthase), sea cucumbers have been found to have at least two distinct OSCs. mdpi.comnih.govresearchgate.net

Research on the sea cucumber Eupentacta fraudatrix has identified two OSC genes, designated as OSC1 and OSC2. mdpi.comresearchgate.net Through sequence analysis and molecular docking, OSC1 is predicted to be a parkeol synthase, while OSC2 is likely a lanostadienol synthase. mdpi.comresearchgate.netnih.gov This enzymatic divergence allows for the production of different triterpenoid precursors, with parkeol-type structures being channeled into free sterols and lanostadienol-type structures forming the basis for saponins. mdpi.comresearchgate.net The presence of these two distinct OSCs is believed to have arisen from gene duplication of an ancestral lanosterol (B1674476) synthase followed by neofunctionalization. researchgate.netresearchgate.net

Genetic Basis and Gene Expression Profiling of Biosynthetic Enzymes

The advent of next-generation sequencing and transcriptome analysis has significantly advanced the understanding of the genetic underpinnings of this compound biosynthesis. mdpi.com Transcriptome studies of sea cucumbers like Apostichopus japonicus and Holothuria scabra have led to the identification of numerous candidate genes encoding the key enzymes of the saponin (B1150181) biosynthetic pathway. mdpi.comresearchgate.net

In A. japonicus, a study identified 30 genes potentially involved in saponin biosynthesis, including those for AACT, FPS, HMGS, OSC, SS, SE, and a large number of UGTs. researchgate.net This highlights the genetic complexity behind the structural diversity of saponins. Similarly, transcriptome analysis of the H. scabra body wall revealed the presence of eight core triterpenoid biosynthesis enzymes. mdpi.com

Gene expression profiling has shown that the expression of these biosynthetic genes can vary across different tissues and developmental stages. nih.govresearchgate.net For example, in A. japonicus, the expression of saponin biosynthesis enzymes showed dynamic patterns throughout five key developmental stages. researchgate.net In another study, the expression of OSC genes was found to differ between tissues, with some OSCs being highly expressed in the gonads, suggesting alternative roles beyond defense, possibly in steroid hormone biosynthesis. nih.gov The expression of these genes often correlates with the saponin content and biological activity of the respective tissues. nih.gov

Regulation of this compound Biosynthesis in Producing Organisms

The production of cucumariosides in sea cucumbers is a regulated process, likely influenced by both developmental cues and environmental factors. The differential expression of biosynthetic genes in various tissues and at different life stages points to a complex regulatory network governing the synthesis of these defensive compounds. nih.govresearchgate.net For instance, the early growth stages of A. japonicus exhibit distinct waves of OSC gene expression, which could be linked to the production of saponins for protection against predation during the vulnerable larval phase. nih.gov

Furthermore, the biosynthesis of cucumariosides is interconnected with other metabolic pathways. For example, the treatment of rats with sea cucumber saponins has been shown to influence the expression of genes related to lipid metabolism, suggesting a potential feedback mechanism or a broader regulatory link between saponin metabolism and lipid homeostasis. researchgate.netmdpi.com The observation that stressful climatic factors can lead to the synthesis of secondary metabolites in other marine organisms suggests that environmental stressors could also play a role in modulating this compound production in sea cucumbers. researchgate.net However, the specific signaling pathways and transcription factors that control the expression of this compound biosynthetic genes remain an active area of research.

Pharmacological Activities of Cucumariosides in Vitro and Non Human in Vivo Models

Anticancer and Cytostatic Effects of Cucumariosides

Cucumariosides have shown significant potential as anticancer agents by affecting multiple facets of cancer cell biology, including proliferation, survival, and metastasis.

Cucumariosides have been shown to inhibit the proliferation of various human tumor cell lines. mdpi.comscienceopen.com For instance, cucumarioside A2-2 (CA2-2), isolated from the sea cucumber Cucumaria japonica, has been observed to suppress the growth of mouse Ehrlich carcinoma cells. mdpi.com In studies involving human prostate cancer cells (PC-3), CA2-2 effectively inhibited the formation and growth of tumor cell colonies at low micromolar concentrations. mdpi.com A noticeable reduction of 30% in colony growth was seen at concentrations of 1 to 2 μM. mdpi.com

Similarly, this compound A0-1 (Cuc A0-1) and djakonovioside A (Dj A) from Cucumaria djakonovi suppressed the proliferation and colony growth of triple-negative breast cancer (TNBC) cells (MDA-MB-231). nih.gov Other related compounds, such as frondoside A from Cucumaria frondosa, have also demonstrated the ability to inhibit the proliferation and colony formation of metastatic castration-resistant prostate cancer cells. mdpi.com Furthermore, stichloroside C2 from Thelenota ananas was found to be a dose-dependent inhibitor of proliferation and colony growth in both human and murine triple-negative breast cancer models. nih.gov

Table 1: Effect of Cucumariosides on Cancer Cell Proliferation and Colony Growth

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| This compound A2-2 (CA2-2) | Human prostate cancer (PC-3) | Inhibited colony formation and growth | mdpi.com |

| This compound A0-1 (Cuc A0-1) | Triple-negative breast cancer (MDA-MB-231) | Suppressed proliferation and colony growth | nih.gov |

| Djakonovioside A (Dj A) | Triple-negative breast cancer (MDA-MB-231) | Suppressed proliferation and colony growth | nih.gov |

| Frondoside A | Metastatic castration-resistant prostate cancer | Inhibited proliferation and colony formation | mdpi.com |

| Stichloroside C2 | Human and murine triple-negative breast cancer | Dose-dependent inhibition of proliferation and colony growth | nih.gov |

A key mechanism of the anticancer activity of cucumariosides is the induction of apoptosis, or programmed cell death, in cancer cells. scienceopen.com this compound A2-2 has been shown to induce caspase-dependent apoptosis in human prostate cancer cells through an intrinsic pathway. mdpi.com In mouse Ehrlich carcinoma cells, CA2-2 was also found to induce apoptosis in a caspase-dependent manner, bypassing the p53-dependent pathway. researchgate.netkarger.com

This compound A0-1 and djakonovioside A trigger the intrinsic apoptotic pathway in triple-negative breast cancer cells. nih.gov This is achieved through the depolarization of the mitochondrial membrane, leading to increased levels of APAF-1 and cytochrome C, which in turn activate caspase-9 and caspase-3. nih.gov These glycosides also influence the expression of Bax and Bcl-2 proteins, which are key regulators of mitochondria-mediated apoptosis. nih.gov For example, incubation of MDA-MB-231 cells with 1 μM of Cuc A0-1 resulted in a significant increase in early-stage apoptotic cells to 56%, compared to 3% in untreated cells. nih.gov At a concentration of 2 μM, Dj A increased the percentage of apoptotic cells to 11%. nih.gov

Frondoside A has also been reported to induce apoptosis in human pancreatic cancer cells via the mitochondrial pathway and activation of the caspase cascade. scienceopen.com

Cucumariosides have been found to interfere with the normal progression of the cell cycle in tumor cells, leading to cell cycle arrest. scienceopen.com this compound A2-2 induces a G2/M-phase cell cycle arrest in human prostate cancer PC-3 cells. mdpi.com In studies with mouse Ehrlich carcinoma cells, CA2-2 was shown to block the cell cycle in the S phase (DNA synthesis phase). researchgate.netkarger.comnih.gov

This compound A0-1, at concentrations of 0.5 and 1 µM, caused an increase in the percentage of MDA-MB-231 cells in the G2/M phase. nih.gov Specifically, the percentage of cells in the G2/M phase increased from about 16% in untreated cells to around 22% and 24% in cells treated with 0.5 μM and 1 μM of Cuc A0-1, respectively. nih.gov In contrast, djakonovioside A appeared to prevent the transition from the S to the G2 phase. nih.gov

Table 2: Effect of Cucumariosides on Cell Cycle Progression

| Compound | Cancer Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| This compound A2-2 (CA2-2) | Human prostate cancer (PC-3) | G2/M-phase arrest | mdpi.com |

| This compound A2-2 (CA2-2) | Mouse Ehrlich carcinoma | S-phase arrest | researchgate.netkarger.comnih.gov |

| This compound A0-1 (Cuc A0-1) | Triple-negative breast cancer (MDA-MB-231) | G2/M-phase arrest | nih.gov |

| Djakonovioside A (Dj A) | Triple-negative breast cancer (MDA-MB-231) | Prevents S to G2 phase transition | nih.gov |

Consistent with their ability to arrest the cell cycle in the S phase, cucumariosides have been shown to inhibit DNA biosynthesis. This compound A2-2 exhibits a cytostatic effect by blocking DNA biosynthesis in the S phase in mouse Ehrlich carcinoma cells. researchgate.netkarger.com At a cytotoxic concentration of 10 μM, CA2-2 almost completely blocked the biosynthesis of DNA in these cells. karger.com Notably, even at non-cytotoxic concentrations ranging from 0.001 to 1.0 μM, this compound significantly suppressed DNA biosynthesis. karger.com

Preclinical studies suggest that cucumariosides can modulate tumor metastasis. Treatment with this compound A0-1 resulted in the in vivo inhibition of tumor growth and metastasis of murine solid Ehrlich adenocarcinoma. nih.gov In a mouse model, fluorescence imaging revealed that untreated mice had significant metastasis in the abdominal cavity, while mice treated with Cuc A0-1 showed significantly smaller or no visible metastases. nih.gov

Frondoside A has also demonstrated antimetastatic activity, suppressing tumor metastasis in vivo. nih.gov In a mouse model of prostate cancer, frondoside A inhibited the tumor growth of PC-3 and DU145 cells and led to a significant reduction in lung metastasis. mdpi.com

Inhibition of DNA Biosynthesis in Cellular Models

Immunomodulatory Properties of Cucumariosides

In addition to their direct anticancer effects, cucumariosides possess immunomodulatory properties. researchgate.net Cucumariosides from the edible Far-Eastern sea cucumber Cucumaria japonica have been shown to possess potent immunomodulatory properties. nih.gov Intraperitoneal injection of these cucumariosides in mice induced macrophage lysosomal activity in a dose-dependent manner. researchgate.net The stimulatory effect was influenced by the chemical structure, particularly the number and position of sulfate (B86663) groups. nih.gov

This compound A2-2 has been found to have a pronounced immunomodulatory effect in vivo. mdpi.com It can stimulate the adhesion, spreading, and motility of macrophages. researchgate.netnih.gov In vitro studies showed that CA2-2 significantly enhanced macrophage morphology and behavior, increasing the number of cells with heightened adhesion properties and motility. nih.gov Furthermore, intraperitoneal administration of CA2-2 in mice led to an increase in spleen macrophage activating markers and a shift in macrophage phenotype to the M1 pro-inflammatory state. mdpi.com This suggests that cucumariosides can activate cellular immunity. researchgate.net However, in vitro studies have also shown that some cucumariosides can inhibit latex bead phagocytosis by human peripheral blood granulocytes and decrease the production of tumor necrosis factor-alpha (TNF-alpha) by immune cells. researchgate.net

Stimulation of Immune Cell Adhesion, Spreading, and Motility (e.g., Macrophages)

This compound A2-2, isolated from the Far-Eastern sea cucumber Cucumaria japonica, has been identified as a potent stimulator of macrophage activity. conicet.gov.ar In in vitro studies using resident peritoneal macrophages from BALB/c mice, low concentrations of this compound A2-2 were found to significantly enhance macrophage morphology and behavior. conicet.gov.armdpi.com Specifically, a concentration of 0.02 μg/mL led to a nearly twofold increase in the number of cells with heightened adhesion properties, as well as enhanced spreading and motility velocity. conicet.gov.armdpi.com This stimulation of macrophage adhesion, spreading, and movement is a key indicator of the immunomodulatory potential of this compound A2-2. conicet.gov.arnih.gov Further research has shown that this glycoside can effectively stimulate the adhesion of mouse splenocytes to various extracellular matrices. mdpi.com The immunomodulatory effects of this compound A2-2 are linked to its ability to induce physiological changes in immune cells related to cytoskeletal reorganization. mdpi.com

Table 1: Effect of this compound A2-2 on Macrophage Activity

| Parameter | Effect of this compound A2-2 (0.02 μg/mL) | Reference |

| Adhesion | Increased number of cells with enhanced adhesion properties | conicet.gov.armdpi.com |

| Spreading | Nearly twofold increase in spreading reaction | conicet.gov.armdpi.com |

| Motility | Nearly twofold increase in motility velocity | conicet.gov.armdpi.com |

Adjuvant Activity in Antigen Presentation

Adjuvants are substances that enhance the body's immune response to an antigen, which is a key component of effective vaccines. nih.govscispace.comresearchgate.net this compound A2-2 has demonstrated significant adjuvant properties. ontosight.ai It has been utilized in the creation of nanoparticulate antigen delivery systems known as tubular immunostimulating complexes (TI-complexes). nih.govontosight.ai These complexes, which also contain cholesterol and monogalactosyldiacylglycerol, serve to present antigens to the immune system in a more effective manner. nih.govontosight.ai The adjuvant activity of this compound A2-2 is linked to its ability to form stable complexes with cholesterol, which can then incorporate protein antigens. nih.govontosight.ai This formulation helps to stimulate a robust immune response to both membrane-bound and water-soluble proteins. nih.gov The use of this compound A2-2 in these complexes has been shown to increase antibody production in response to antigens and enhance the protective effects of certain antibacterial vaccines. ontosight.ai

Anti-inflammatory Activities

Cucumariosides have been recognized for their potential to counteract inflammation. who.int Triterpene glycosides from sea cucumbers, including this compound A2, have been shown to suppress inflammation by influencing macrophage behavior, specifically by promoting the reprogramming of pro-inflammatory M1 macrophages to the anti-inflammatory M2 phenotype. dovepress.comnih.gov Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory process. who.int For instance, fucosylated chondroitin (B13769445) sulfate from Cucumaria djakonovi demonstrated significant anti-inflammatory activity in a rat model of acute peritoneal inflammation, with the presence of sulfated fucosyl branches being crucial for this effect. guidelines.org.au While not a this compound, this highlights the anti-inflammatory potential of glycosides from the Cucumaria genus.

Antimicrobial Efficacy (Antifungal, Antiviral)

Cucumariosides have exhibited activity against various microbes, including fungi and viruses. mdpi.comnih.gov

Antifungal Activity: Triterpene glycosides from sea cucumbers are known to possess antifungal properties. acs.orgresearchgate.netnih.gov This activity is often attributed to their membranotropic action, where they interact with sterols in the fungal cell membrane, leading to disruption and cell death. acs.org Studies have shown that various sea cucumber glycosides can inhibit the growth of pathogenic fungal microflora. acs.org

Antiviral Activity: Research has indicated that certain cucumariosides possess antiviral capabilities. For example, this compound C2, isolated from Cucumaria japonica, has been found to inhibit the replication of viruses such as HIV and influenza virus. acs.org While much of the research on the antiviral effects of sea cucumber extracts is broad, some studies point to specific actions. conicet.gov.ar Triterpene glycosides from the Antarctic sea cucumber Staurocucumis liouvillei, belonging to the same family as Cucumaria (Cucumariidae), were found to be virucidal against herpes simplex virus type 1 (HSV-1). conicet.gov.ar Herpes simplex virus is a common infection globally, with HSV-1 primarily causing oral herpes and HSV-2 causing genital herpes. Co-infection with HSV-2 can increase the risk of acquiring and transmitting HIV.

Membranotropic and Membranolytic Actions on Cell Membranes

A fundamental aspect of the biological activity of cucumariosides is their interaction with cell membranes, a property described as membranotropic. acs.org This can lead to membranolytic effects, which involve the disruption and rupture of the cell membrane. The basis of this action is the ability of these glycosides to form complexes with sterols, particularly cholesterol, which are essential components of cell membranes. acs.org This interaction can lead to the formation of ion-conducting channels or pores in the membrane. The subsequent efflux of ions and other small molecules disrupts the cell's internal environment, leading to a loss of ionic homeostasis, altered osmolarity, and ultimately, cell lysis and death. acs.org This membranolytic activity is considered a primary mechanism for the cytotoxic, hemolytic, and antifungal effects observed with cucumariosides. acs.orgnih.gov The specific structure of the aglycone and carbohydrate chain of a this compound influences its membranolytic potency.

Other Documented Biological Activities

Beyond the activities detailed above, cucumariosides have been investigated for other significant biological effects, most notably in the context of cancer research.

Antitumor Activity: Numerous studies have documented the cytotoxic and antitumor properties of cucumariosides against various cancer cell lines in vitro and in animal models. who.intacs.orgresearchgate.netnih.gov this compound A2-2, for example, has been shown to be cytotoxic to mouse Ehrlich carcinoma cells at micromolar concentrations. acs.orgnih.gov Its anticancer effects are attributed to several mechanisms, including the induction of apoptosis (programmed cell death) in a caspase-dependent manner and the arrest of the cell cycle in the S phase, thereby inhibiting DNA biosynthesis and cell proliferation. acs.orgnih.gov Furthermore, cucumariosides like frondoside A and this compound A2-2 have been found to block the activity of P-glycoprotein, a membrane transporter associated with multidrug resistance in cancer cells. nih.gov This suggests a potential role for these compounds in overcoming resistance to chemotherapy. nih.gov

Table 2: Investigated Biological Activities of Select Cucumariosides

| Compound | Biological Activity | Model System | Key Findings | Reference |

| This compound A2-2 | Immunostimulation | Mouse Macrophages (in vitro) | Enhanced adhesion, spreading, and motility. | conicet.gov.armdpi.com |

| This compound A2-2 | Adjuvant Activity | In vivo (mice) | Increased antibody production as part of TI-complexes. | ontosight.ai |

| This compound A2 | Anti-inflammatory | Macrophages | Reprogramming of macrophages from M1 to M2 phenotype. | dovepress.comnih.gov |

| This compound C2 | Antiviral | In vitro | Inhibition of HIV and influenza virus replication. | acs.org |

| Liouvillosides A & B | Antiviral | In vitro | Virucidal against Herpes Simplex Virus Type 1 (HSV-1). | conicet.gov.ar |

| This compound A2-2 | Antitumor | Mouse Ehrlich Carcinoma (in vitro/in vivo) | Cytotoxic; induces apoptosis and cell cycle arrest. | acs.orgnih.gov |

| Frondoside A | Antitumor | Human Prostate Cancer Cells (in vitro/in vivo) | Inhibits proliferation and metastasis. |

Mechanisms of Action of Cucumariosides at the Molecular and Cellular Level

Molecular Target Identification

The initial interaction of cucumariosides with a cell often dictates their subsequent biological effects. These molecules have been shown to target fundamental components of the cell, including the lipid bilayer of the cell membrane and various intracellular proteins that are critical for cell function and survival. mdpi.comresearchgate.net

Interaction with Membrane Lipids and Sterols

The primary mechanism of action for many cucumariosides begins at the cell surface, where they interact with the plasma membrane. The membranotropic action of these glycosides is largely attributed to their ability to form complexes with specific lipids, particularly 5(6)-unsaturated sterols like cholesterol, which are abundant in eukaryotic cell membranes. scienceopen.comresearchgate.netkarger.com This interaction is a key determinant of many of their biological activities, including cytotoxic effects. researchgate.net

The binding of the glycoside's aglycone (triterpene) portion to membrane sterols can lead to significant changes in the membrane's physical properties. researchgate.netfishlarvae.org These changes include alterations in membrane fluidity and microviscosity. researchgate.net This interaction can disrupt the local membrane structure, leading to the formation of pores or channels. researchgate.net The creation of these aqueous pores increases the permeability of the membrane, allowing for an uncontrolled efflux of ions and small molecules, which disrupts the cell's ionic homeostasis and osmotic balance, potentially leading to cell lysis and death. karger.com The interaction is not uniform across the membrane; it is thought to occur preferentially in cholesterol-rich microdomains, often referred to as lipid rafts. researchgate.net

Modulation of Cellular Receptors and Enzymes

Beyond their direct effects on the cell membrane, cucumariosides can modulate the function of various cellular receptors and enzymes involved in critical signaling pathways. scienceopen.commdpi.com While research is ongoing to identify all specific protein targets, studies have indicated that these glycosides can influence key players in carcinogenesis and cell proliferation.

For instance, cucumariosides and other triterpene glycosides have been shown to affect the expression or activity of proteins such as:

Epidermal Growth Factor Receptor (EGFR) : A key receptor tyrosine kinase that drives cell growth and proliferation. scienceopen.commdpi.com

Protein Kinase B (Akt) and Extracellular Signal-Regulated Kinases (ERK) : Central nodes in signaling pathways that promote cell survival and proliferation. scienceopen.commdpi.com

Focal Adhesion Kinase (FAK) : An enzyme involved in cell adhesion and migration. scienceopen.commdpi.com

Matrix Metalloproteinase-9 (MMP-9) : An enzyme that degrades the extracellular matrix, facilitating tumor invasion and metastasis. scienceopen.commdpi.com

In a study on human prostate cancer cells, cucumarioside A₂-2 was found to alter the expression of a range of proteins involved in the structural organization of the cytoskeleton, cell movement, and proliferation. mdpi.com Notably, it was suggested that purinergic receptors of the P2X family could be a potential membrane target for this compound A₂-2, with the glycoside possibly acting as an allosteric regulator. researchgate.net

Cellular Signaling Pathways Modulated by Cucumariosides

The interaction of cucumariosides with their molecular targets initiates a cascade of downstream events, profoundly affecting cellular signaling pathways that govern cell fate. The most prominent of these modulated pathways are those controlling apoptosis and the cell cycle. nih.govmdpi.com

Reactive Oxygen Species (ROS) Production and Mitochondrial Membrane Potential Modulation

The generation of reactive oxygen species (ROS) is a key event that often precedes and initiates the mitochondrial apoptotic pathway. mdpi.com ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause significant oxidative damage to cellular components when produced in excess. nih.govwikipedia.org

Multiple studies have demonstrated that cucumariosides, including A₀-1 and djakonovioside A, stimulate a significant increase in intracellular ROS levels in cancer cells. nih.govmdpi.com This surge in ROS is closely linked to the disruption of mitochondrial function. The increased oxidative stress contributes to the collapse of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health. nih.govmdpi.comabcam.com The loss of ΔΨm is a point of no return, leading to the opening of mitochondrial permeability transition pores and the subsequent release of pro-apoptotic factors like cytochrome c, thus directly linking ROS production to the caspase-dependent apoptotic pathway. nih.govx-mol.netabcam.com

For example, in MDA-MB-231 breast cancer cells, treatment with this compound A₀-1 led to a time-dependent increase in ROS levels, which was followed by a decrease in the mitochondrial membrane potential, confirming the sequence of these events in inducing apoptosis. mdpi.com

Cell Cycle Checkpoint Regulation

In addition to inducing cell death, cucumariosides can halt the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a tightly regulated process with several checkpoints that ensure the fidelity of DNA replication and cell division. libretexts.orgkhanacademy.orgwikipedia.org By activating these checkpoints, cucumariosides can cause cell cycle arrest, preventing cells from progressing to the next phase.

Different cucumariosides have been shown to arrest the cell cycle at different phases:

S Phase Arrest: this compound A₂-2 was found to block DNA biosynthesis in Ehrlich carcinoma cells, causing them to accumulate in the S phase (the DNA synthesis phase) of the cell cycle. karger.com

G2/M Phase Arrest: In human prostate cancer (PC-3) cells, this compound A₂-2 induced a blockade at the G2/M checkpoint, which is the transition point between the second gap phase and mitosis. mdpi.com

This arrest provides the cell with time to repair damage; however, if the damage induced by the glycoside is too severe, it can trigger the apoptotic pathways described above. khanacademy.org The ability to halt cell division is a crucial component of the anticancer activity of these compounds. scienceopen.com

| This compound | Cell Line | Observed Effect |

|---|---|---|

| This compound A₂-2 | Ehrlich Carcinoma | Arrest in S phase. karger.com |

| This compound A₂-2 | PC-3 (Prostate Cancer) | Arrest in G2/M phase. mdpi.com |

| This compound A₀-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Induction of cell cycle arrest. nih.govx-mol.net |

Gene Expression Alterations (e.g., Anti- and Pro-Apoptotic Proteins, NF-κB)

Cucumariosides exert significant influence at the cellular level by modulating the expression of critical genes that regulate apoptosis and inflammatory signaling pathways. Their anticancer activity is closely linked to their ability to alter the balance between pro-apoptotic and anti-apoptotic proteins and to interfere with key transcription factors like NF-κB.

Research on various cancer cell lines has demonstrated that cucumariosides can trigger the intrinsic pathway of apoptosis by directly affecting the expression levels of the Bcl-2 family of proteins. nih.gov Specifically, treatment with compounds like this compound A0-1 has been shown to alter the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, a critical step in apoptosis. nih.gov The subsequent release of cytochrome C from the mitochondria into the cytosol activates a cascade of events, including the formation of the apoptosome with Apoptotic Peptidase Activating Factor 1 (APAF-1). nih.gov This complex then activates caspase-9, which in turn activates the executioner caspase-3, leading to the systematic dismantling of the cell. nih.govmdpi.com Studies have confirmed an increase in the levels of APAF-1, cytochrome C, and cleaved forms of both caspase-9 and caspase-3 following treatment with cucumariosides. nih.gov

Furthermore, some cucumariosides can induce apoptosis in a manner that bypasses the p53 tumor suppressor pathway, a common mechanism of resistance in cancer cells. researchgate.netkarger.com For instance, this compound A2-2 has been shown to induce caspase-dependent apoptosis without activating the p53-dependent segment, highlighting its potential for treating p53-mutated cancers. researchgate.netkarger.com

In addition to their effects on apoptotic proteins, sea cucumber glycosides, including cucumariosides, are known to modulate the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation, cell survival, proliferation, and angiogenesis. nih.govmdpi.com In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. mdpi.commdpi.com Certain sulfated triterpene glycosides from sea cucumbers have been observed to inhibit NF-κB expression. researchgate.net This inhibition can disrupt the pro-survival signals that protect cancer cells from apoptosis, thereby sensitizing them to cell death. nih.gov By downregulating NF-κB, these compounds can suppress the expression of its target genes, which include anti-apoptotic proteins and factors involved in metastasis and angiogenesis. nih.gov

Table 1: Effects of Cucumariosides on Gene and Protein Expression in Apoptotic and NF-κB Pathways

| Compound | Cell Line | Target Protein/Gene | Effect | Outcome |

| This compound A0-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Bax | Increased expression | Pro-apoptotic |

| This compound A0-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Bcl-2 | Decreased expression | Pro-apoptotic |

| This compound A0-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | APAF-1 | Increased levels | Pro-apoptotic |

| This compound A0-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Cytochrome C | Increased release | Pro-apoptotic |

| This compound A0-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Caspase-9 | Activation (cleavage) | Apoptosis induction |

| This compound A0-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Caspase-3 | Activation (cleavage) | Apoptosis induction |

| This compound A2-2 | PC-3 (Prostate Cancer) | Caspase-9 | Activation | Apoptosis induction |

| This compound A2-2 | PC-3 (Prostate Cancer) | Caspase-3 | Activation | Apoptosis induction |

| This compound A2-2 | Ehrlich Carcinoma Cells | p53 | Bypassed activation | p53-independent apoptosis |

| Sea Cucumber Glycosides | HepG2 (Liver Carcinoma), ECV-304 (Endothelial) | NF-κB | Inhibition of expression | Anti-tumorigenic |

Mechanistic Insights from Proteomic Analysis

Proteomic analysis provides a powerful, unbiased approach to identify the molecular targets of bioactive compounds and to understand their mechanisms of action on a global scale. frontiersin.orgbrieflands.com Global proteome screening of cancer cells treated with cucumariosides has offered significant insights into the molecular and cellular processes they modulate. dntb.gov.uanih.gov

A comprehensive proteomic analysis of human castration-resistant prostate cancer (CRPC) PC-3 cells treated with this compound A2-2 (CA2-2) identified numerous proteins whose expression was significantly altered. nih.gov These proteins are involved in a wide array of cellular functions, including cell metabolism, motility, division, apoptosis, and the structural organization of the cytoskeleton. nih.gov The use of two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) followed by mass spectrometry (MALDI-MS) revealed a complex network of protein regulation. mdpi.comdntb.gov.uanih.gov

Among the identified proteins, several are directly implicated in cancer progression and metastasis. dntb.gov.uanih.gov For example, the expression of keratin (B1170402) 81, CrkII, interleukin-1β (IL-1β), and cathepsin B was found to be regulated by CA2-2. mdpi.comdntb.gov.ua Further validation using Western blotting confirmed a significant increase in the expression of IL-1β isoforms following treatment. nih.gov Other identified protein targets include stathmin, kinesin, caldesmon, clathrin, cellular retinoic acid-binding protein 2 (CRABP2), nucleophosmin, lamin-B1, and nesprin-1. nih.gov The modulation of these proteins aligns with the observed biological effects of cucumariosides, such as the induction of apoptosis and the inhibition of tumor cell proliferation and invasion. nih.gov

Proteomic studies also suggest that cucumariosides can impact the machinery involved in cell adhesion and motility. researchgate.net In studies on immune cells, certain sea cucumber glycosides were found to regulate proteins associated with cytoskeletal reorganization, cell adhesion, and motility, which are crucial processes for both immune response and cancer metastasis. researchgate.net These findings from global proteomics are in good agreement with the observed antitumor activities of triterpene glycosides, which include abolishing tumor cell proliferation, blocking the cell cycle, and inducing apoptosis. nih.gov

Table 2: Proteins Differentially Regulated by this compound A2-2 in PC-3 Prostate Cancer Cells as Identified by Proteomic Analysis

| Protein Name | Cellular Process/Function | Observed Regulation | Potential Consequence |

| Keratin 81 | Cytoskeleton, Metastasis | Altered Expression | Affects cell structure and invasion |

| CrkII | Signal Transduction, Invasion | Altered Expression | Affects cell migration and signaling |

| Interleukin-1β (IL-1β) | Inflammation, Apoptosis | Increased Expression | Modulation of tumor microenvironment |

| Cathepsin B | Apoptosis, Invasion | Altered Expression | Affects protein degradation and invasion |

| Stathmin | Cell Division, Motility | Altered Expression | Affects microtubule dynamics |

| Kinesin | Cell Division, Intracellular Transport | Altered Expression | Affects mitosis and transport |

| Caldesmon | Cytoskeleton, Cell Motility | Altered Expression | Affects actin filament stability |

| Clathrin | Endocytosis, Intracellular Trafficking | Altered Expression | Affects receptor-mediated endocytosis |

| CRABP2 | Signal Transduction (Retinoic Acid) | Altered Expression | Affects gene transcription and differentiation |

| Nucleophosmin | Ribosome Biogenesis, Cell Cycle | Altered Expression | Affects cell growth and proliferation |

| Lamin-B1 | Nuclear Structure | Altered Expression | Affects nuclear envelope integrity |

| Nesprin-1 | Nuclear Positioning, Cytoskeleton | Altered Expression | Affects nucleo-cytoskeletal coupling |

Structure Activity Relationship Sar Studies and Chemical Modifications of Cucumariosides

Systematic Derivatization of Cucumarioside Scaffolds

Systematic derivatization involves the targeted chemical modification of the this compound molecule to probe the functional role of different structural components. This has been a key strategy to understand their bioactivity.

One of the most significant modifications is the introduction of acetyl groups. The presence and position of acetoxy groups on the aglycone have been shown to be vital for the bioactivity of these compounds. nih.govresearchgate.net For instance, an acetoxy group at the C-16 position of the aglycone plays a significant role in inducing apoptosis and exhibiting cytotoxic, anticancer, and antifungal activities. nih.govresearchgate.net Acetylated saponins (B1172615) are predominantly found in the family Cucumariidae. nih.gov

Derivatization also extends to the carbohydrate chain. The removal or addition of sulfate (B86663) groups has a profound impact on activity. For example, the hemolytic activity of this compound A2-2 is significantly greater than its desulfated derivative. frontiersin.orgfrontiersin.org This highlights the importance of the sulfate group at C-4 of the first xylose residue for its membranolytic properties. frontiersin.orgfrontiersin.org

Furthermore, the synthesis of novel glycosides with altered sugar sequences or linkages provides insights into the spatial requirements for receptor binding and subsequent biological response. Researchers have created various derivatives by altering the monosaccharide units, their sequence, and the position of glycosidic linkages to study their effects on cytotoxicity and other activities. researchgate.netnih.gov

Elucidation of Key Pharmacophoric Elements Influencing Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. wikipedia.orgnih.gov Identifying the key pharmacophoric elements of cucumariosides is fundamental to understanding their mechanism of action and for designing new, more potent analogues.

The primary pharmacophoric features of cucumariosides include hydrogen bond donors and acceptors, hydrophobic regions, and negatively charged groups (sulfates). nih.gov The spatial arrangement of the aglycone's hydrophobic core, the orientation of the carbohydrate chain, and the precise positioning of sulfate groups collectively define the pharmacophore. nih.govfrontiersin.org

The aglycone, or sapogenin, part of the this compound molecule is a critical determinant of its biological activity. frontiersin.orgfrontiersin.org Several structural features of the aglycone have been identified as being particularly important:

18(20)-Lactone Ring: The presence of an 18(20)-lactone in the aglycone is a characteristic feature of many bioactive sea cucumber glycosides and is considered significant for their activity. frontiersin.org

Side Chain Structure: The structure of the side chain attached to the aglycone also plays a role. Modifications to the side chain, such as the introduction of double bonds or other functional groups, can modulate bioactivity. researchgate.net

Substitution at C-16: The nature of the substituent at the C-16 position of the aglycone is crucial. The presence of a 16-keto group versus a 16-acetoxy group can lead to significant differences in activity. For example, frondoside A, with a 16-acetoxy group, and cucumariosides, often with a 16-keto group, exhibit different biological profiles. frontiersin.org Glycosides lacking a 16-keto group but possessing a 7(8)-double bond show higher hemolytic activity. frontiersin.orgfrontiersin.org

The table below summarizes the influence of various aglycone features on the bioactivity of cucumariosides.

| Aglycone Feature | Influence on Bioactivity | Key Compounds |

| 18(20)-Lactone | Generally significant for activity. frontiersin.org | Common in many bioactive cucumariosides. |

| Δ7(8) Double Bond | Often associated with higher hemolytic activity, especially without a 16-keto group. frontiersin.orgfrontiersin.org | This compound B2 researchgate.net |

| Δ9(11) Double Bond | Influences the overall conformation and can affect activity. nih.govfrontiersin.org | Isokoreoside A mdpi.com |

| 16-Keto Group | Can decrease hemolytic activity compared to a 16-acetoxy group. frontiersin.orgfrontiersin.org | This compound A4-2 frontiersin.org |

| 16-Acetoxy Group | Plays a significant role in cytotoxicity and anticancer activity. nih.govresearchgate.net | Frondoside A frontiersin.org |

The carbohydrate moiety of cucumariosides is not merely a passive component; its composition, length, branching, and sulfation pattern are critical for biological activity. nih.govfrontiersin.org

Chain Length and Composition: The number and type of monosaccharide units in the sugar chain influence the molecule's solubility, size, and how it interacts with cell membranes. Generally, a more developed carbohydrate chain (e.g., tetra-, penta-, or hexa-saccharides) leads to higher membranolytic action. nih.gov The specific type of sugar at certain positions is also important; for example, glycosides with quinovose as the second sugar unit are often more active than those with glucose or xylose. nih.govmdpi.com

Sulfation Pattern: The number and position of sulfate groups are major determinants of activity. frontiersin.org

A sulfate group at C-4 of the first xylose residue in branched pentaosides with a terminal 3-O-methylglucose enhances activity. frontiersin.org In contrast, the same sulfation decreases the activity of pentaosides with a terminal glucose. frontiersin.org

The presence of additional sulfate groups can either increase or decrease activity depending on their location. For instance, this compound A2-2 (one sulfate group) has higher hemolytic activity than this compound A6-2 (two sulfate groups). frontiersin.org

Sulfate groups attached to the C-6 position of the terminal glucose or 3-O-methylglucose residues have been found to significantly reduce activity. frontiersin.orgfrontiersin.org

The table below illustrates the impact of the carbohydrate chain structure on the activity of selected cucumariosides.

| Compound | Carbohydrate Chain Feature | Impact on Activity |

| This compound A2-2 | Single sulfate at C-4 of the first xylose. frontiersin.org | High hemolytic and cytotoxic activity. frontiersin.orgfrontiersin.org |

| Desulfated this compound A2-2 | No sulfate group. frontiersin.org | Significantly reduced hemolytic activity compared to the sulfated form. frontiersin.orgfrontiersin.org |

| This compound A6-2 | Additional sulfate at C-6 of the terminal 3-O-methylglucose. frontiersin.org | Lower hemolytic activity than this compound A2-2. frontiersin.orgfrontiersin.org |

| This compound A3 | Additional sulfate at C-6 of the third monosaccharide. frontiersin.org | Lower hemolytic activity than this compound A2-2. frontiersin.orgfrontiersin.org |

Role of Aglycone Structure in Bioactivity

Quantitative Structure-Activity Relationships (QSARs) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgamazon.com In the context of cucumariosides, QSAR studies aim to develop mathematical models that can predict the bioactivity of new or untested derivatives based on their molecular descriptors. amazon.comnih.gov

These models typically use a range of descriptors that quantify various aspects of the molecule's physicochemical properties, such as its shape, size, charge distribution, and hydrophobicity. mdpi.comnih.gov For cucumariosides, QSAR analyses have highlighted the importance of:

Molecular Shape and Size: These parameters, which are directly related to the length and branching of the carbohydrate chain, have a strong impact on activity. mdpi.com For example, a linear tetrasaccharide chain showed a positive correlation with activity, while branching at C-4 of the first xylose had a negative effect. mdpi.com

Hydrogen Bonding Capacity: The ability to form hydrogen bonds, dictated by the number and location of hydroxyl and sulfate groups, is another critical factor. mdpi.com

QSAR studies have confirmed that different structural features can have varying, and sometimes opposing, effects on the activity of glycosides against different cell types (e.g., cancer cells vs. normal cells). mdpi.com This suggests that cucumariosides may interact with different cellular targets or have different mechanisms of action depending on the cell line, a complexity that QSAR models can help to unravel. mdpi.commdpi.com These computational approaches are invaluable for rational drug design, allowing for the in silico screening of virtual libraries of this compound analogues to identify candidates with potentially improved activity profiles. nih.gov

Analytical Methods for Cucumarioside Detection and Quantification

Chromatographic Techniques for Cucumarioside Analysis

Chromatography is a fundamental technique for separating the components of a mixture. advancechemjournal.com For cucumariosides, which are often present in complex mixtures with other glycosides and metabolites, chromatographic methods are indispensable for both purification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of triterpene glycosides due to its high resolution and applicability to non-volatile compounds. advancechemjournal.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for separating cucumariosides. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or a buffer solution. acs.orgmdpi.com

A sensitive and widely used HPLC-based method involves an indirect measurement approach. Since many triterpene glycosides lack a strong chromophore for UV detection, this method relies on the acid hydrolysis of the glycoside to release its constituent monosaccharides. acs.orgresearchgate.net D-quinovose, a unique sugar moiety in many holostane-type glycosides, is often targeted. acs.orgresearchgate.netnih.gov The liberated sugar is then derivatized with a UV-active compound like 1-phenyl-3-methyl-5-pyrazolone (PMP) before HPLC analysis, allowing for sensitive UV detection and quantification. acs.orgresearchgate.netnih.gov

HPLC systems for this compound analysis can be coupled with various detectors, including UV-Vis detectors (post-derivatization), Evaporative Light Scattering Detectors (ELSD), which are useful for non-UV absorbing compounds, and Mass Spectrometry (MS) for definitive identification and quantification. researchgate.net

Table 1: Examples of HPLC Conditions for Triterpene Glycoside Analysis

| Parameter | Condition 1 | Condition 2 |

| Technique | RP-HPLC with PMP Derivatization acs.orgresearchgate.netnih.gov | RP-HPLC-MS researchgate.net |

| Column | C18 | Reversed-Phase C18 |

| Mobile Phase | 22% acetonitrile in 0.05 M KH₂PO₄ (pH 5.2) | Gradient of acetonitrile and aqueous acetic acid |

| Detection | UV-Vis | Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Analyte | PMP-derivatized D-quinovose | Intact Triterpene Glycosides |

| Quantification | Based on the linear range of PMP-D-quinovose (e.g., 6.56-164 mg/L) | Based on precursor and fragment ions |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. thermofisher.com However, cucumariosides, like other triterpene glycosides, are large, polar, and non-volatile molecules, making them unsuitable for direct GC-MS analysis. advancechemjournal.com

To utilize the high separation efficiency of GC, a chemical derivatization step is required. jfda-online.com Derivatization converts the non-volatile glycosides into more volatile and thermally stable derivatives by masking the polar hydroxyl groups. jfda-online.com Common derivatization reactions include:

Silylation: Replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.

Acylation: Introduces an acyl group.

Alkylation: Introduces an alkyl group.

Once derivatized, the compounds can be analyzed by GC-MS, which separates the derivatives based on their boiling points and polarity, while the mass spectrometer provides mass information for identification and quantification. thermofisher.com While not the primary method for this compound analysis, GC-MS of derivatives can be a valuable tool, particularly for analyzing the sugar components after hydrolysis or for specific structural studies. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC)

Spectrometric Techniques for this compound Quantification (e.g., Mass Spectrometry)

Mass spectrometry (MS) is an essential technique for the structural elucidation and quantification of cucumariosides. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure. nih.gov

Modern MS-based methods, especially when coupled with liquid chromatography (LC-MS), allow for the qualitative and quantitative analysis of cucumariosides in complex mixtures. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used for these polar and thermally labile compounds, often detecting them as sodiated [M+Na]⁺ or protonated [M+H]⁺ adducts. researchgate.netmdpi.com

Tandem mass spectrometry (MS/MS) is particularly powerful. In this technique, a specific precursor ion (e.g., the molecular ion of a this compound) is selected, fragmented, and the resulting product ions are analyzed. researchgate.net This process provides detailed structural information about the aglycone core and the sugar chain, and it enhances selectivity for quantification by using multiple reaction monitoring (MRM). mdpi.com